Copper(I) Trifluoromethanethiolate
Overview
Description
Copper(I) Trifluoromethanethiolate is a chemical compound with the molecular formula CCuF3S1. It is also known by other names such as Methanethiol, 1,1,1-trifluoro-, copper (1+) salt (1:1); copper (1+), trifluoromethanethiolate; and Trifluoromethanethiol Copper (I) Salt1.
Synthesis Analysis
Copper(I) Trifluoromethanethiolate is synthesized and used as a reagent in various chemical reactions23. It is an effective nucleophilic trifluoromethylthiolating reagent45.
Molecular Structure Analysis
The molecular structure of Copper(I) Trifluoromethanethiolate is represented by the formula CCuF3S23. The molecular weight of this compound is 164.6123.
Chemical Reactions Analysis
Copper(I) Trifluoromethanethiolate is used in trifluoromethylthiolation reactions45. It reacts with a range of diazonium salts containing electron-withdrawing groups to give the corresponding trifluoromethyl aryl sulfides6.
Physical And Chemical Properties Analysis
Copper(I) Trifluoromethanethiolate is a solid at 20 degrees Celsius89. It has a purity of more than 90.0% as determined by titrimetric analysis23. It should be stored under inert gas at a temperature between 0-10°C89.Scientific Research Applications
Synthesis of Trifluoromethyl Aryl Sulfides
Copper(I) trifluoromethanethiolate has been utilized in the synthesis of trifluoromethyl aryl sulfides. Adams et al. (2000) demonstrated that it reacts with diazonium salts containing electron-withdrawing groups to yield these sulfides in high yield. This process includes diazotization and trifluoromethylthiolation directly from anilines, indicating a streamlined approach for producing these compounds (Adams, Goddard, Clark, & Macquarrie, 2000).
One-Pot Synthesis of Benzoxathioles
Zhang et al. (2018) explored a copper-mediated one-pot synthesis approach using trifluoromethanethiolate for producing 2,2-difluoro-1,3-benzoxathioles. This method involves an intermolecular addition followed by intramolecular C-S coupling, showcasing its compatibility with various substrates and its applicability for late-stage difluoromethylenation of complex drug-like molecules (Zhang, Chen, & Weng, 2018).
Click Chemistry in Drug Discovery
Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, where copper(I) compounds, including trifluoromethanethiolates, are used for the 1,2,3-triazole formation from azides and terminal acetylenes. This method is significant for its reliability and specificity, and the resulting triazole products have significant biological interaction potentials (Kolb & Sharpless, 2003).
Copper-Mediated Trifluoromethylthiolation
Wang, Tu, and Weng (2014) synthesized a Copper(I) trifluoromethylthiolate complex for the nucleophilic trifluoromethylthiolation of allylic bromides. This method demonstrates tolerance for various functional groups, expanding the scope of trifluoromethylthioether synthesis (Wang, Tu, & Weng, 2014).
Safety And Hazards
The safety data sheet for Copper(I) Trifluoromethanethiolate was not found in the search results10. Therefore, it is recommended to handle this compound with care and follow standard safety protocols when using it in experiments.
Future Directions
Copper(I) Trifluoromethanethiolate has been used in the synthesis of trifluoromethyl aryl sulfides6. It is also used as a reagent in various chemical reactions23. The future directions of this compound could involve its use in other chemical reactions and the development of new synthesis methods11.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. Always refer to the most recent and relevant scientific literature for detailed and accurate information.
properties
IUPAC Name |
copper(1+);trifluoromethanethiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLDZVXWYCMMP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371554 | |
Record name | Copper(I) Trifluoromethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(I) Trifluoromethanethiolate | |
CAS RN |
3872-23-9 | |
Record name | Copper(I) Trifluoromethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3872-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Reaction of trifluoromethylthiocopper with 1,4-diiodo- and 1-bromo-4-iodocubanes furnishes 1-iodo-4-(trifluoromethylthio)-, 1-bromo-4-(trifluoromethylthio)-, and 1,4-bis(…
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